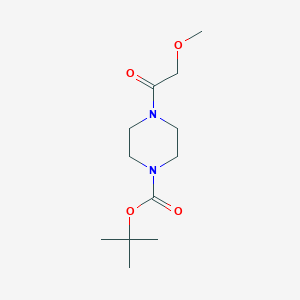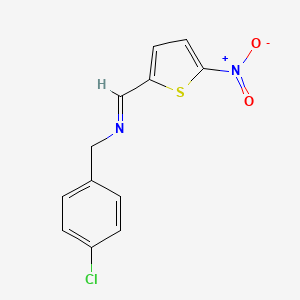
(E)-N-(4-Chlorobenzyl)-1-(5-nitrothiophen-2-yl)methanimine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-N-(4-Chlorobenzyl)-1-(5-nitrothiophen-2-yl)methanimine is an organic compound that belongs to the class of imines Imines are characterized by the presence of a carbon-nitrogen double bond
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-(4-Chlorobenzyl)-1-(5-nitrothiophen-2-yl)methanimine typically involves the condensation reaction between 4-chlorobenzylamine and 5-nitrothiophene-2-carbaldehyde. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The process would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
(E)-N-(4-Chlorobenzyl)-1-(5-nitrothiophen-2-yl)methanimine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Reduction: The imine group can be reduced to an amine using reducing agents like sodium borohydride.
Substitution: The chlorine atom on the benzyl group can be substituted with other nucleophiles, such as hydroxide or amine groups.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Reduction: Sodium borohydride, ethanol as a solvent.
Substitution: Sodium hydroxide, ethanol as a solvent.
Major Products
Oxidation: 4-chlorobenzylamine, 5-aminothiophene-2-carbaldehyde.
Reduction: (E)-N-(4-Chlorobenzyl)-1-(5-aminothiophen-2-yl)methanamine.
Substitution: Various substituted benzyl derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a potential ligand for studying enzyme interactions.
Medicine: As a precursor for the development of pharmaceutical compounds.
Industry: As an intermediate in the production of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of (E)-N-(4-Chlorobenzyl)-1-(5-nitrothiophen-2-yl)methanimine would depend on its specific application. For example, if used as a pharmaceutical compound, it might interact with specific enzymes or receptors in the body, altering their activity. The nitro group could undergo bioreduction to form reactive intermediates that interact with cellular components.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (E)-N-(4-Chlorobenzyl)-1-(5-nitrothiophen-2-yl)methanamine
- (E)-N-(4-Chlorobenzyl)-1-(5-aminothiophen-2-yl)methanimine
- (E)-N-(4-Chlorobenzyl)-1-(5-nitrothiophen-2-yl)ethanimine
Uniqueness
(E)-N-(4-Chlorobenzyl)-1-(5-nitrothiophen-2-yl)methanimine is unique due to the presence of both a nitro group and an imine group, which can participate in a variety of chemical reactions
Propriétés
Formule moléculaire |
C12H9ClN2O2S |
|---|---|
Poids moléculaire |
280.73 g/mol |
Nom IUPAC |
N-[(4-chlorophenyl)methyl]-1-(5-nitrothiophen-2-yl)methanimine |
InChI |
InChI=1S/C12H9ClN2O2S/c13-10-3-1-9(2-4-10)7-14-8-11-5-6-12(18-11)15(16)17/h1-6,8H,7H2 |
Clé InChI |
UTPWACOPRXIJOU-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1CN=CC2=CC=C(S2)[N+](=O)[O-])Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(E)-but-2-enedioic acid;2-[5-(pyrrolidin-1-ylsulfonylmethyl)-1H-indol-3-yl]ethanamine](/img/structure/B13846408.png)
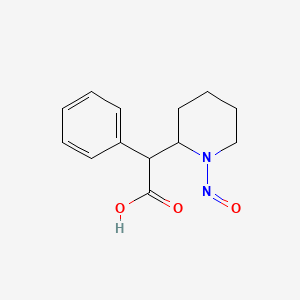
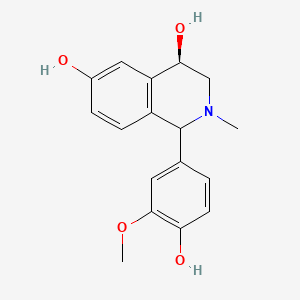
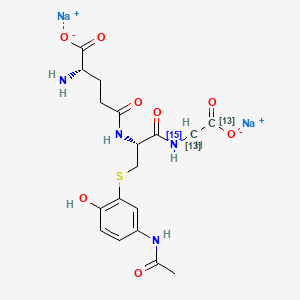
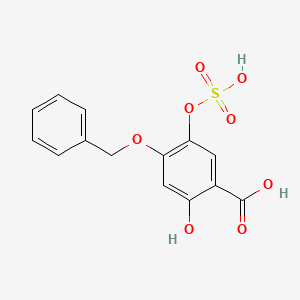
![2-[[3-Bromo-2-(methyloxy)phenyl]methyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B13846433.png)
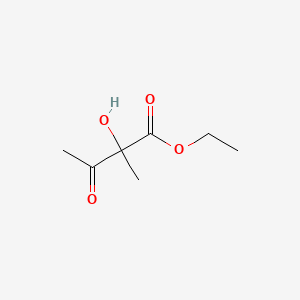

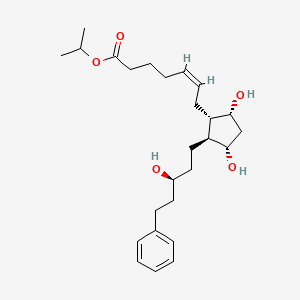
![5-(2-(2,3-Dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)acetyl)-1,3-dihydro-2H-benzo[d]imidazol-2-one](/img/structure/B13846451.png)
![2-[(3-Aminopropylamino)methyl]phenol](/img/structure/B13846456.png)
![Oxalate;3-[3-(trifluoromethyl)phenyl]propan-1-amine](/img/structure/B13846457.png)
